Maltosan

Catalog No.
S646110
CAS No.
6983-27-3
M.F
C12H20O10
M. Wt
324.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Maltosan

CAS Number

6983-27-3

Product Name

Maltosan

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C12H20O10

Molecular Weight

324.28 g/mol

InChI

InChI=1S/C12H20O10/c13-1-3-5(14)6(15)8(17)12(20-3)22-10-4-2-19-11(21-4)9(18)7(10)16/h3-18H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11-,12-/m1/s1

InChI Key

LTYZUJSCZCPGHH-QUYVBRFLSA-N

SMILES

C1C2C(C(C(C(O1)O2)O)O)OC3C(C(C(C(O3)CO)O)O)O

Synonyms

1,6-anhydro-beta-maltose

Canonical SMILES

C1C2C(C(C(C(O1)O2)O)O)OC3C(C(C(C(O3)CO)O)O)O

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Cell Culture and Biomanufacturing:

  • Nutrient Source for Mammalian Cells: Contrary to the traditional understanding, recent research demonstrates that mammalian cells, including CHO and HEK293 cells used in biopharmaceutical manufacturing, can utilize maltose as an energy source even in serum and glucose-free media . This discovery opens doors for optimizing cell culture media by potentially:
    • Increasing carbohydrate content: Maltose supplementation could theoretically boost the overall carbohydrate content in the culture medium, potentially benefiting cell growth and viability.
    • Reducing lactate production: Studies suggest that maltose utilization might lead to lower lactate production by cells compared to glucose, potentially improving overall cell health and product quality.

In Vitro Synthetic Enzymatic Biosystems:

  • Novel Substrate for Biomanufacturing: Maltose holds promise as a substrate for in vitro synthetic enzymatic biosystems, which are cell-free systems employing enzymes to perform complex biochemical reactions . This approach offers several advantages over traditional methods, including:
    • Fewer side reactions: Cell-free systems often experience fewer unintended reactions compared to living cells, potentially leading to higher product purity and yield.
    • Adjustable reaction conditions: Researchers can easily manipulate reaction conditions in these systems, allowing for precise control over the process.
    • Efficient biomolecule production: Recent studies demonstrate the successful application of maltose in such systems for the production of bioelectricity and valuable biochemicals like fructose 1,6-diphosphate (FDP) .

Maltosan is a polysaccharide derived from maltose, primarily composed of glucose units linked by glycosidic bonds. It is often categorized as a type of maltodextrin and is recognized for its role in various biological and industrial processes. Maltosan is typically produced during the enzymatic breakdown of starch, where enzymes such as amylase catalyze the hydrolysis of starch into smaller saccharides, including maltose and maltosan. This compound is notable for its unique structure, which allows for various applications in food, pharmaceuticals, and biotechnology.

Typical of polysaccharides:

  • Hydrolysis: Maltosan can be hydrolyzed to yield glucose units. The general reaction can be represented as:
    Maltosan+nH2OnGlucose\text{Maltosan}+n\text{H}_2\text{O}\rightarrow n\text{Glucose}
    This reaction is facilitated by enzymes such as maltase or through acidic conditions .
  • Oxidation: Maltosan can undergo oxidation reactions, producing various oxidized derivatives depending on the conditions used.
  • Reduction: Similar to other sugars, maltosan can also participate in reduction reactions, yielding sugar alcohols or other reduced forms.

Maltosan exhibits several biological activities:

  • Energy Source: In biological systems, maltosan serves as an energy source. It is metabolized by enzymes in the digestive system to release glucose, which can be utilized by cells for energy production .
  • Prebiotic Effects: Some studies suggest that maltosan may have prebiotic properties, promoting the growth of beneficial gut bacteria .
  • Reducing Sugar: Maltosan is classified as a reducing sugar due to the presence of a free aldehyde group that can participate in redox reactions, making it reactive in various biochemical pathways .

Maltosan can be synthesized through several methods:

  • Enzymatic Hydrolysis: The most common method involves the enzymatic hydrolysis of starch using enzymes such as alpha-amylase and glucoamylase. This process breaks down starch into shorter chains, including maltose and maltosan.
  • Chemical Hydrolysis: Acid-catalyzed hydrolysis of starch can also produce maltosan. This method involves treating starch with strong acids under controlled conditions to yield various saccharides .
  • Fermentation Processes: In some cases, specific fermentation processes involving microorganisms can produce maltosan from starch or other carbohydrate sources.

Maltosan has diverse applications across various fields:

  • Food Industry: It is commonly used as a sweetener and thickening agent in food products due to its mild sweetness and ability to enhance texture.
  • Beverage Production: Maltosan is utilized in brewing and distillation processes, contributing to the fermentation process by providing fermentable sugars .
  • Pharmaceuticals: In medicine, maltosan has been explored for its potential benefits in liver health and as a carrier for drug delivery systems due to its biocompatibility .
  • Cosmetics: Its moisturizing properties make it suitable for use in cosmetic formulations.

Research on maltosan's interactions with other compounds has revealed several interesting findings:

  • With Enzymes: Maltosan interacts with various digestive enzymes, enhancing their activity during carbohydrate metabolism. For instance, it can stimulate the activity of maltase and other glycosidases involved in glucose release from polysaccharides .
  • With Gut Microbiota: Studies indicate that maltosan may influence gut microbiota composition positively, promoting beneficial bacterial strains while inhibiting pathogenic ones .

Maltosan shares structural similarities with several other carbohydrates. Below is a comparison highlighting its uniqueness:

CompoundStructureUnique Features
MaltoseDisaccharide (C₁₂H₂₂O₁₁)Composed of two glucose units linked by an α(1→4) bond; reducing sugar .
IsomaltoseDisaccharide (C₁₂H₂₂O₁₁)Contains an α(1→6) bond; less common than maltose .
DextrinsOligosaccharides (varied structure)Shorter chains than starch; produced during starch hydrolysis; used as thickeners .
CellobioseDisaccharide (C₁₂H₂₂O₁₁)Formed from cellulose; contains a β(1→4) bond; not digestible by humans .

Maltosan's unique characteristics stem from its specific glycosidic linkages and its intermediate position between simple sugars and complex carbohydrates like starch. Its versatility makes it valuable across multiple industries while contributing positively to human health through its biological activity.

XLogP3

-3.7

Dates

Last modified: 08-15-2023

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